2-Ethylhexyl diphenyl phosphite
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethylhexyl diphenyl phosphite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27O3P/c1-3-5-12-18(4-2)17-21-24(22-19-13-8-6-9-14-19)23-20-15-10-7-11-16-20/h6-11,13-16,18H,3-5,12,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZGIJICHCVXFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COP(OC1=CC=CC=C1)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8051752 | |
| Record name | 2-Ethylhexyl diphenyl phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid; Liquid | |
| Record name | Phosphorous acid, 2-ethylhexyl diphenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
15647-08-2 | |
| Record name | Diphenyl(2-ethylhexyl) phosphite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15647-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphorous acid, 2-ethylhexyl diphenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015647082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorous acid, 2-ethylhexyl diphenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Ethylhexyl diphenyl phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethylhexyl diphenyl phosphite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.090 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of 2 Ethylhexyl Diphenyl Phosphite
Advanced Synthetic Routes
The synthesis of 2-ethylhexyl diphenyl phosphite (B83602) primarily revolves around phosphorylation and transesterification reactions. These processes can be tailored through the choice of reagents, catalysts, and reaction conditions to achieve desired product specifications.
Phosphorylation Chemistry
A fundamental approach to synthesizing 2-ethylhexyl diphenyl phosphite involves the use of phosphorus trichloride (B1173362) (PCl₃) as the phosphorylating agent, reacting with 2-ethylhexanol and phenol (B47542). While this method is a staple for producing various phosphate (B84403) esters, its application for phosphites like this compound presents specific challenges.
The reaction typically proceeds in a stepwise manner. First, phosphorus trichloride reacts with two equivalents of phenol to form diphenyl phosphochloridite. This intermediate then reacts with 2-ethylhexanol to yield the final product, this compound, and hydrogen chloride (HCl) as a by-product.
Reaction Steps:
PCl₃ + 2 PhOH → (PhO)₂PCl + 2 HCl
(PhO)₂PCl + 2-Ethylhexanol → (PhO)₂P-O-(2-Ethylhexyl) + HCl
A significant challenge in this route is the management of the generated hydrogen chloride, which is corrosive and requires efficient scrubbing systems to prevent equipment damage. Furthermore, this method can lead to the formation of a mixture of mono-, di-, and tri-substituted phosphites, complicating the purification process. The synthesis of related phosphites, such as triethyl phosphite, also utilizes phosphorus trichloride in the presence of a base like diethylaniline to neutralize the HCl produced. orgsyn.org
Transesterification Processes
Transesterification offers an alternative and often more efficient route to this compound. This process typically involves the reaction of a starting phosphite, such as triphenyl phosphite (TPP), with 2-ethylhexanol. The reaction is driven by the removal of a lower-boiling alcohol or phenol.
Solvent-free transesterification is an emerging technique where an excess of 2-ethylhexanol can serve as both a reactant and a solvent, though this can increase the risk of forming di- and tri-substituted ethylhexyl phosphites. The reaction is generally carried out at elevated temperatures, typically between 60°C and 140°C. google.com Increasing the temperature can sometimes lead to a higher proportion of by-products. google.com The degree of transesterification can be controlled by adjusting the molar ratio of the alcohol to the starting phosphite ester. google.com
A patent describes a process for producing 2-ethylhexyl diphenyl phosphate (a related but different compound) via transesterification of triphenyl phosphate with 2-ethylhexanol. google.com This process can be adapted for phosphite synthesis. In one example, triphenyl phosphate was reacted with 2-ethylhexanol in the presence of a potassium fluoride (B91410) catalyst. google.com
Catalytic Systems in Synthesis
The efficiency and selectivity of both phosphorylation and transesterification routes can be significantly enhanced by the use of catalysts.
KF-Catalyzed Synthesis: Potassium fluoride (KF) has been demonstrated as an effective catalyst for the transesterification of triphenyl phosphate with 2-ethylhexanol. google.com This method is often preferred in industrial settings due to its balance of cost and the ability to achieve high purity.
NaOPh-Catalyzed Synthesis: Sodium phenoxide (NaOPh) is another catalyst used in transesterification. This catalyst is particularly suitable for closed-loop systems where the reuse of phenol is a priority.
Nanocatalyst Applications: Recent research has explored the use of nanocatalysts to improve reaction conditions. Preliminary studies using magnesium oxide (MgO) nanoparticles have shown promising results, achieving high selectivity at lower temperatures (e.g., 70°C). However, the scalability of these nanocatalyst systems for industrial production is still under investigation. Other research has focused on the use of environmentally benign Zn(II) catalysts for the synthesis of phosphite diesters. rsc.org
Reaction Kinetics and Optimization for Enhanced Selectivity
Optimizing reaction kinetics is crucial for maximizing the yield and selectivity of this compound. Key parameters that are manipulated include temperature, pressure, catalyst loading, and reactant molar ratios.
For instance, in the transesterification of triphenyl phosphite, controlling the molar ratio of 2-ethylhexanol to TPP is essential to direct the reaction towards the desired mono-substituted product. Efficient removal of the phenol by-product, often achieved by applying a vacuum, is also critical for driving the equilibrium towards the product side. chemicalbook.com
The order of reagent addition can also impact the reaction's efficacy. In some procedures, the phosphite or halide source is added dropwise to a mixture of the nucleophile and a base at low temperatures. This allows the intermediate to react immediately with the nucleophile present in the medium. beilstein-journals.org
Management of By-products and Purity Enhancement Strategies
The primary by-products in the synthesis of this compound depend on the chosen synthetic route. In the phosphorus trichloride route, the main by-product is hydrogen chloride. In transesterification, the primary by-product is phenol. google.com Additionally, side reactions can lead to the formation of other phosphite esters, such as di(2-ethylhexyl) phenyl phosphite and tri(2-ethylhexyl) phosphite. google.comgoogle.com
Several strategies are employed to manage these by-products and enhance the purity of the final product:
Stripping: Volatile by-products like phenol and excess 2-ethylhexanol are typically removed by vacuum stripping at elevated temperatures. google.comgoogle.com
Distillation: Fractional distillation can be used to separate the desired product from other phosphite esters with different boiling points.
Washing and Neutralization: In routes that produce acidic by-products like HCl, the crude product may be washed with a basic solution to neutralize the acid, followed by water washes to remove salts. google.com
Filtration: After the reaction, solid catalysts are typically removed by filtration. google.com
Commercial grades of this compound are reported to have a purity of over 90%, with triphenyl phosphate being a common impurity at levels below 4%. service.gov.uk
Post-Synthetic Characterization and Quality Assurance Protocols
To ensure the quality and purity of this compound, a range of analytical techniques are employed:
Gas Chromatography (GC): GC is a primary method for assessing the purity of the product and quantifying the levels of residual starting materials and by-products.
³¹P NMR Spectroscopy: Phosphorus-31 Nuclear Magnetic Resonance spectroscopy is a powerful tool for confirming the structure of the phosphite ester. The chemical shift for this compound typically appears in the range of δ 120–130 ppm.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to identify and quantify trace impurities, such as residual triphenyl phosphite.
Acid Value Titration: This titration method is used to determine the amount of residual acidity in the final product, which is an important quality control parameter. A low acid value (typically <0.15 mg KOH/g) is desirable.
Physical Property Measurements: Refractive index and density are also measured as part of the quality assurance protocol to ensure they fall within the specified range.
Spectroscopic Validation (e.g., ³¹P Nuclear Magnetic Resonance, Gas Chromatography-Mass Spectrometry)
Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for separating and identifying volatile and semi-volatile organic compounds. In the analysis of this compound, GC separates the compound from a mixture, and the mass spectrometer provides information about its molecular weight and fragmentation pattern, confirming its identity. nih.gov Research has shown that GC-MS can be effectively used to determine the concentration of this compound, for example, in studies of its water solubility where it was extracted with cyclohexene (B86901) and analyzed. service.gov.uk The mass spectral data, including the molecular ion peak and characteristic fragment ions, serves as a fingerprint for the compound.
Below is a table summarizing the key spectroscopic data for the validation of this compound and related compounds.
| Spectroscopic Technique | Analyte | Key Findings |
| ³¹P NMR | Diphenyl phosphite | Chemical shift (δ) at 0.82 ppm rsc.org |
| ³¹P NMR | Diethyl phosphite | Chemical shift (δ) at 4.92 ppm rsc.org |
| GC-MS | This compound | Used for concentration determination in solubility studies. service.gov.uk Identity and purity (98.5%) confirmed. nih.gov |
Analytical Titration for Acidity Profiling
The acidity of this compound is a critical parameter, as it can indicate the extent of hydrolysis or oxidation, which leads to the formation of acidic species. Organophosphite antioxidants are known to oxidize to organophosphate esters. acs.orgnih.gov This degradation can impact the performance and stability of the materials into which the phosphite is incorporated.
Analytical titration is a classic and reliable method for determining the acidity of a substance. The acid value is typically defined as the mass in milligrams of potassium hydroxide (B78521) (KOH) required to neutralize the free acids in one gram of the substance. fssai.gov.in The procedure involves dissolving a weighed sample of the phosphite in a suitable solvent, often a neutralized alcohol, and titrating it with a standardized solution of a strong base, such as potassium hydroxide or sodium hydroxide, to a distinct endpoint. fssai.gov.in
The endpoint of the titration can be determined using a colorimetric indicator like phenolphthalein (B1677637) or potentiometrically. fssai.gov.in The acidity is a measure of the free fatty acids and other acidic compounds formed during the decomposition of the phosphite. fssai.gov.in Monitoring the acid value over time can provide valuable insights into the stability and degradation kinetics of this compound under various conditions.
The following table outlines the principles of acidity profiling for organophosphites.
| Analytical Method | Principle | Significance |
| Acid Value Titration | Neutralization of acidic components with a standardized base (e.g., KOH). fssai.gov.in | Measures the extent of hydrolysis and oxidation, indicating the degradation of the phosphite. fssai.gov.in |
Mechanistic Investigations of 2 Ethylhexyl Diphenyl Phosphite Reactivity and Degradation
Oxidation Mechanisms
2-Ethylhexyl diphenyl phosphite's efficacy as a stabilizer is intrinsically linked to its oxidative transformation pathways. These mechanisms are crucial in mitigating the degradation of polymeric materials.
Role as a Secondary Antioxidant and Free Radical Scavenging Pathways
2-Ethylhexyl diphenyl phosphite (B83602) primarily functions as a secondary antioxidant. Unlike primary antioxidants that directly intercept free radicals, secondary antioxidants operate by decomposing hydroperoxides (ROOH), which are unstable intermediates formed during the oxidation of polymers. vinatiorganics.com The accumulation of hydroperoxides can lead to the generation of highly reactive and damaging radicals.
The core of its antioxidant activity lies in the ability of the trivalent phosphorus atom to break down these hydroperoxides into non-radical, stable products. researchgate.net This process effectively prevents the propagation of the oxidative chain reaction. The general mechanism involves the phosphite ester reacting with a hydroperoxide, resulting in the formation of a phosphate (B84403) ester and an alcohol. vinatiorganics.com
Oxidative Conversion to Phosphate Esters
A key reaction in the antioxidant function of this compound is its oxidation to the corresponding phosphate ester, 2-ethylhexyl diphenyl phosphate. This conversion is a direct consequence of its reaction with hydroperoxides and other reactive oxygen species. The transformation from a trivalent phosphite to a pentavalent phosphate is the chemical basis for its stabilizing effect.
The formation of diphenyl phosphate is also a significant product of these oxidative reactions. This occurs through the cleavage of the ester linkages. Studies have shown that upon exposure to oxidizing agents, this compound is converted to these phosphate derivatives. For instance, in biological systems, the hydrolysis of this compound leads to metabolites like diphenyl phosphate.
| Reactant | Oxidizing Agent | Major Products | Reference |
| This compound | Hydrogen Peroxide, Reactive Oxygen Species | 2-Ethylhexyl diphenyl phosphate, Diphenyl phosphate, 2-Ethylhexanol |
Heterogeneous Oxidation Kinetics and Mechanisms
The oxidation of this compound is not limited to homogenous reactions within a polymer matrix. Heterogeneous oxidation, particularly initiated by hydroxyl (OH) radicals on the surface of particulate matter, is an important degradation pathway in environmental contexts.
Hydrolysis Pathways and Stability
The stability of this compound is significantly influenced by its susceptibility to hydrolysis, a reaction that cleaves the ester bonds. The rate and mechanism of hydrolysis are dependent on the pH of the surrounding medium.
Acid-Catalyzed Hydrolysis Mechanisms
Under acidic conditions, the hydrolysis of phosphite esters is catalyzed. The reaction involves the protonation of the phosphite oxygen, making the phosphorus atom more susceptible to nucleophilic attack by water. This leads to the cleavage of the P-O bond and the formation of diphenyl phosphite and 2-ethylhexanol. Further hydrolysis can break down diphenyl phosphite into phenol (B47542) and phosphorous acid. The bulky 2-ethylhexyl group in this compound is known to confer a degree of hydrolysis resistance compared to phosphites with smaller alkyl groups.
Neutral and Basic Hydrolysis Reaction Pathways
In neutral and basic conditions, the hydrolysis of this compound still proceeds, albeit through different mechanisms. Under neutral conditions, the reaction is slower than in acidic or basic media. In the presence of a base, the hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the phosphorus atom. This process can also lead to the formation of diphenyl phosphate and 2-ethylhexanol. The presence of water can lead to the formation of these hydrolysis products, and it is recommended to store the compound under dry conditions to prevent degradation. atamanchemicals.com
| Condition | Reactants | Products | Reference |
| Acidic | This compound, Water, Acid (catalyst) | Diphenyl phosphite, 2-Ethylhexanol, Phenol, Phosphorous acid | |
| Neutral/Basic | This compound, Water, Base (catalyst) | Diphenyl phosphate, 2-Ethylhexanol |
Influence of Molecular Structure and Steric Hindrance on Hydrolytic Stability
The hydrolytic stability of an organophosphite is critically influenced by its molecular architecture, particularly the steric and electronic nature of its substituents. In this compound, the presence of both bulky and electron-donating groups plays a significant role in its resistance to hydrolysis.
The key to its enhanced stability lies in the steric hindrance provided by the bulky 2-ethylhexyl group. This large alkyl group physically obstructs the approach of water molecules to the central phosphorus atom, which is the primary site of nucleophilic attack during hydrolysis. Compared to phosphites with smaller alkyl groups, such as dimethyl or diisopropyl phosphites, the 2-ethylhexyl group significantly reduces water sensitivity. Similarly, its structure confers greater heat resistance and hydrolytic stability than triphenyl phosphite, where the phenyl groups offer less steric shielding than the branched 2-ethylhexyl chain.
The general mechanism of phosphite hydrolysis can proceed under neutral, acidic, or basic conditions, with the reaction rate being highly dependent on the substituents attached to the phosphorus atom. winona.edumdpi.com Studies on various phosphonates and phosphinates have shown that electron-donating groups can slow down hydrolysis. mdpi.com The 2-ethylhexyl group, being an alkyl group, is electron-donating, which can further contribute to the stability of the P-O bond against cleavage.
The stability of phosphite ligands can be quantified and compared using techniques like ³¹P NMR spectroscopy, which allows for the tracking of the parent phosphite and the appearance of its tetravalent phosphorus oxide hydrolysis products over time. acs.org For phosphites, the hydrolysis often follows first-order kinetics with respect to the phosphite concentration. acs.org
Table 1: Influence of Structural Features on Phosphite Hydrolytic Stability
| Structural Feature | Influence on Hydrolysis | Rationale |
| Bulky Alkyl Group (e.g., 2-Ethylhexyl) | Decreases rate of hydrolysis | Provides steric hindrance, impeding water's access to the phosphorus atom. |
| Small Alkyl Groups (e.g., Methyl) | Increases susceptibility to hydrolysis | Offers minimal steric protection for the phosphorus atom. |
| Electron-Donating Groups | Slows down hydrolysis | Increases electron density on the phosphorus atom, making it less electrophilic. mdpi.com |
| Electron-Withdrawing Groups | Increases rate of hydrolysis | Decreases electron density on the phosphorus atom, making it more susceptible to nucleophilic attack. acs.org |
Autocatalytic Hydrolysis Phenomena
The hydrolysis of phosphite antioxidants can exhibit autocatalytic behavior, where the reaction products accelerate the degradation process. mmu.ac.uk This phenomenon is particularly relevant for this compound when used in environments where acidic species can accumulate.
The hydrolysis of a phosphite ester yields a phosphorous acid and an alcohol. The generated acidic species can then catalyze further hydrolysis of the remaining phosphite molecules, creating a feedback loop that speeds up the degradation. mmu.ac.uk This autocatalytic process is a significant concern for the storage and handling of some phosphites, as even small amounts of initial hydrolysis can lead to rapid decomposition. mmu.ac.uk
In polymer systems, the presence of other additives or environmental factors can trigger this process. For instance, in polyvinyl chloride (PVC), the thermal degradation of the polymer itself releases hydrogen chloride (HCl). jresm.org This evolved HCl can act as a catalyst, accelerating the hydrolysis of phosphite stabilizers like this compound in an autocatalytic manner. jresm.org To counteract this, acid scavengers are often included in formulations to neutralize the acidic byproducts and retard the autocatalytic hydrolysis of the phosphite. mmu.ac.uk
Substitution Reaction Chemistry
This compound can participate in various substitution reactions, which are fundamental to its synthesis and chemical transformations. The most common synthetic route involves a substitution reaction where an alcohol reacts with a phosphorus halide. vinatiorganics.com
A general method for synthesizing phosphite antioxidants is the reaction of phosphorus trichloride (B1173362) (PCl₃) with the corresponding alcohols or phenols. vinatiorganics.com For this compound, this can be envisioned as a stepwise substitution where phenol and 2-ethylhexanol react with PCl₃. The reaction proceeds as follows:
PCl₃ + 2 C₆H₅OH + C₈H₁₇OH → P(OC₆H₅)₂(OC₈H₁₇) + 3 HCl
This process involves the nucleophilic attack of the hydroxyl groups from the alcohols on the phosphorus atom, with the subsequent displacement of chloride ions. vinatiorganics.com A significant challenge in this synthesis method is the management of the hydrogen chloride (HCl) byproduct, which is corrosive and requires scrubbing.
The major products of hydrolysis, another form of substitution reaction where water is the nucleophile, are diphenyl phosphate and 2-ethylhexanol.
Table 2: Products of Key Reactions Involving this compound
| Reaction Type | Reagents | Major Products | Reference |
| Synthesis (Substitution) | Phosphorus trichloride, Phenol, 2-Ethylhexanol | This compound, Hydrogen chloride | vinatiorganics.com |
| Hydrolysis (Substitution) | Water | Diphenyl phosphate, 2-Ethylhexanol | |
| Oxidation | Hydrogen peroxide | Diphenyl phosphate |
Photodegradation Mechanisms and Kinetic Parameters
While direct kinetic parameters for the photodegradation of this compound are not extensively detailed in the provided search results, the degradation mechanisms can be inferred from studies on structurally similar compounds, such as di(2-ethylhexyl) phthalate (B1215562) (DEHP). researchgate.net The photodegradation of organic compounds like these, particularly in the presence of a photocatalyst like titanium dioxide (TiO₂), typically follows a mechanism involving powerful oxidizing species. researchgate.netresearchgate.net
The process is initiated by the absorption of UV light by the photocatalyst, which generates electron-hole pairs. researchgate.net These charge carriers react with water and oxygen to produce highly reactive oxygen species (ROS), most notably hydroxyl radicals (•OH). These radicals are potent oxidizing agents that attack the organic molecule, leading to its degradation. researchgate.net
For DEHP, the proposed degradation pathway involves the scission of the ethylhexyl group or the ester chains as the dominant initial step. researchgate.net This initial attack leads to the formation of various intermediate products, including alcohols, aldehydes, and acids, which are eventually mineralized to carbon dioxide. researchgate.net A similar pathway can be anticipated for this compound, where the P-O-C linkages and the C-H bonds on the alkyl and phenyl groups would be susceptible to radical attack.
The kinetics of such photocatalytic degradation processes are often well-described by a pseudo-first-order model. researchgate.net The degradation rate is influenced by several factors, including the initial concentration of the compound, the amount of photocatalyst, light intensity, and pH. researchgate.net Studies on DEHP have shown that degradation efficiency tends to decrease as the initial concentration of the pollutant increases. researchgate.net
Table 3: Factors Influencing Photocatalytic Degradation Rate
| Parameter | Effect on Degradation Rate | Rationale |
| Initial Concentration | Rate decreases with increasing concentration | Higher concentration can lead to reduced light penetration and saturation of catalyst active sites. researchgate.net |
| Photocatalyst Amount | Rate increases up to an optimal level | Increases the number of active sites for reaction. |
| Light Intensity | Rate increases with intensity | Higher intensity generates more electron-hole pairs and thus more reactive radicals. researchgate.net |
| pH | Rate is pH-dependent | Affects the surface charge of the photocatalyst and the formation of hydroxyl radicals. researchgate.net |
Thermal Degradation Processes and Stabilization Kinetics
This compound functions as a secondary antioxidant or processing stabilizer, primarily by protecting polymers from thermal degradation at high temperatures. uvabsorber.com Its mechanism of action involves the non-radical decomposition of hydroperoxides (POOH), which are primary products of polymer autooxidation and can otherwise break down to form chain-initiating radicals. uvabsorber.comresearchgate.netresearchgate.net
The general reaction is: P(OR)₃ + POOH → P(O)(OR)₃ + POH
In this reaction, the phosphite is oxidized to a phosphate, converting the reactive hydroperoxide into a stable alcohol. vinatiorganics.com This action is most effective at the high temperatures encountered during melt processing. uvabsorber.com
The thermal stability of this compound itself is superior to that of triphenyl phosphite, a property attributed to the bulky 2-ethylhexyl group which sterically hinders degradation pathways. However, when heated to decomposition, it emits toxic fumes of phosphorus oxides (POx). nih.govscbt.com
Tribochemical Reactivity in Lubricant Systems (e.g., formation of iron phosphide)
In lubricant systems, phosphorus-containing additives like this compound are known to exhibit tribochemical reactivity. Under the high pressure and temperature conditions generated at contacting surfaces (asperities) in a tribological system, these additives decompose and react with the metal surface to form a protective surface film, often referred to as a tribofilm.
This process involves the thermal or catalytic decomposition of the organophosphite additive at the hot metal surfaces. The phosphorus-containing fragments then react directly with the iron or steel surface to form iron phosphides (e.g., FeP, Fe₂P). nih.govwikipedia.org These iron phosphide (B1233454) phases, along with other reaction products, form a durable, low-shear-strength boundary film. researchgate.netresearchgate.net This film serves to prevent direct metal-to-metal contact, thereby reducing friction and wear.
The synthesis of iron phosphide often requires elevated temperatures and a phosphorus source. nih.govresearchgate.net In a tribological contact, the localized high temperatures (flash temperatures) provide the necessary energy to drive the chemical reaction between the lubricant additive and the metal surface. The formation of various iron phosphide compositions (FeP, Fe₂P, Fe₃P) can occur, with the specific phase influencing the catalytic and protective properties of the resulting film. nih.govresearchgate.net While traditional synthesis of iron phosphides can be complex, the tribochemical process allows for its in situ formation precisely where it is needed to protect the surfaces. escholarship.org
Advanced Analytical Methodologies for 2 Ethylhexyl Diphenyl Phosphite and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of 2-ethylhexyl diphenyl phosphite (B83602) and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the presence of the 2-ethylhexyl and diphenyl groups. chemicalbook.comchemicalbook.com
A particularly powerful application of NMR in this context is the use of Oxygen-17 (¹⁷O) NMR to investigate hydrolysis pathways. nih.govosti.gov By using ¹⁷O-labeled water, researchers can monitor the hydrolysis of phosphite esters like 2-ethylhexyl diphenyl phosphite. nih.govresearchgate.net This technique allows for the elucidation of kinetic details of the hydrolysis mechanism, providing insights into the reaction pathways and the formation of degradation products. nih.gov The chemical shifts in ³¹P NMR are also indicative of the phosphorus environment, helping to distinguish between the parent phosphite and its phosphate (B84403) or phosphonate (B1237965) derivatives. rsc.org
Table 1: Representative NMR Data for Phosphorus Esters
| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) |
| Diethyl phosphite | ³¹P | CDCl₃ | 7.80 rsc.org |
| Diethyl ethylphosphonate | ³¹P | CDCl₃ | 34.19 rsc.org |
| Diphenyl phosphite | ³¹P | CDCl₃ | 0.82 rsc.org |
| Dibenzyl phosphite | ³¹P | CDCl₃ | 8.36 rsc.org |
Mass Spectrometry (MS) Techniques for Identification and Quantification of Transformation Products and Metabolites
Mass spectrometry (MS), particularly when coupled with chromatographic separation, is indispensable for identifying and quantifying the transformation products and metabolites of this compound. High-resolution mass spectrometry (HRMS), such as LC-Orbitrap, offers exceptional accuracy and sensitivity for untargeted screening of complex environmental and biological samples. nih.govthermofisher.com This allows for the discovery of both expected and unexpected transformation products.
In studies on the biotransformation of 2-ethylhexyl diphenyl phosphate (EHDPHP), a closely related compound, LC-Orbitrap HRMS has been instrumental in identifying numerous metabolites. nih.gov For instance, in zebrafish, fifteen metabolites were identified, including hydroxylated and sulfated products. nih.gov Similarly, studies in rats have identified diphenyl phosphate and phenol (B47542) as major urinary metabolites of EHDPHP. nih.gov Gas chromatography-mass spectrometry (GC-MS) is also a valuable tool, particularly for the quantification of the parent compound and its less polar transformation products. nih.govgoogle.com
Table 2: Identified Transformation Products of 2-Ethylhexyl Diphenyl Phosphate (EHDPHP) in Biota
| Organism | Major Transformation Products | Analytical Technique |
| Zebrafish | Monohydroxylated products (e.g., 5-OH-EHDPHP), sulfation products, terminal desaturation metabolite. nih.gov | LC-Orbitrap HRMS nih.gov |
| Rats | Diphenyl phosphate (DPP), phenol, p-Hydroxyphenyl phenyl phosphate (OH-DPP), monophenyl phosphate (MPP). nih.gov | GC-MS nih.gov |
Vibrational Spectroscopy (e.g., Infrared and Raman Spectroscopy) for Functional Group Transformations
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information on the functional groups present in this compound and how they change during transformation processes like oxidation or hydrolysis. The transformation of the phosphite group (P-O) to a phosphate group (P=O) results in distinct changes in the vibrational spectra. nih.govnih.gov
Density functional theory (DFT) calculations can be used to correlate the vibrational frequencies with the specific structural features of the phosphate group and its interactions with the surrounding environment. nih.govrsc.org This combined experimental and computational approach allows for a detailed analysis of bond strengths and structural changes occurring during reactions. nih.gov For example, the P=O stretching vibration in phosphate esters gives rise to a strong absorption band in the infrared spectrum, which can be used to monitor the oxidation of this compound. researchgate.net
Surface Analysis Techniques (e.g., X-ray Photoelectron Spectroscopy for surface film characterization)
X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique used to characterize the elemental composition and chemical states of atoms on the surface of materials. researchgate.netresearchgate.net This makes it particularly useful for studying thin films or surface layers containing this compound or its derivatives. diva-portal.org XPS can provide information on the oxidation state of phosphorus and other elements, which is critical for understanding the performance of this compound as a surface-active agent, such as in lubricants or coatings. thermofisher.comipfdd.de
The technique works by irradiating a sample with X-rays and analyzing the kinetic energies of the emitted photoelectrons. researchgate.net The binding energy of these electrons is characteristic of the element and its chemical environment. youtube.com XPS can be used to analyze the composition of protective oxide films on metals and understand how additives like this compound modify these surfaces. thermofisher.com It is also valuable in failure analysis and in the development of new materials with specific surface properties. thermofisher.comnih.gov
Chromatographic Separations for Compound Profiling
Chromatographic techniques, primarily Gas Chromatography (GC) and Liquid Chromatography (LC), are fundamental for the separation and quantification of this compound and its derivatives from various matrices. sigmaaldrich.com
Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. It is often coupled with a mass spectrometer (GC-MS) for definitive identification and quantification. google.com GC methods have been developed for the determination of 2-ethylhexyl diphenyl phosphate in environmental and biological samples. service.gov.uknih.gov
Liquid Chromatography (LC) , especially High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), is versatile for analyzing a wide range of compounds, including those that are less volatile or thermally labile. sielc.com Reversed-phase HPLC is a common method for separating this compound and its metabolites. ilacadofsci.com The choice of column, such as a C18 or a more specialized C30, can be optimized to achieve the desired separation of isomers and related compounds. ilacadofsci.comthermofisher.com LC is frequently coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS) for highly sensitive and selective analysis. nih.govnih.gov
Environmental Fate and Transport of 2 Ethylhexyl Diphenyl Phosphite
Environmental Distribution and Occurrence
2-Ethylhexyl diphenyl phosphite (B83602) is widely detected in various environmental media due to its extensive use in commercial and industrial products nih.gov. Its presence has been confirmed in aquatic systems, terrestrial environments, and the atmosphere.
Aquatic and Terrestrial Compartments: EHDPP is found in water, sediment, and soil nih.govkoreascience.kr. When released into the environment, it is expected to primarily partition to sediment and soil industrialchemicals.gov.au. Limited monitoring data in North America have shown its presence in surface water and sediment service.gov.uk. In a study of surface soils in South China, EHDPP was detected with a median concentration of 0.455 ng/g dry weight nih.gov. Due to its use in products like PVC, rubber, and textiles, releases can occur from industrial and household articles, affecting surface waters, sediments, and soils, particularly in areas with high human or industrial activity industrialchemicals.gov.au. The estimated annual input of EHDPP into the Baltic Sea is approximately 0.3-5 tonnes, mainly from rivers and wastewater treatment plant (WWTP) emissions helcom.fi.
Atmospheric Compartments: Emissions of EHDPP into the air can occur, often in the form of dust particles from indoor environments containing products with this compound industrialchemicals.gov.au. These dust particles can then be transported to the outdoor environment industrialchemicals.gov.au. While EHDPP can exist in the gas phase in the atmosphere, it is also expected to partially adsorb to particulate matter industrialchemicals.gov.au.
Human Biospecimens: While the provided sources focus heavily on environmental compartments, the widespread presence of EHDPP raises concerns about human exposure. One study detected a novel hydroxylated metabolite of EHDPP in a human blood pool, indicating human uptake and metabolism of the parent compound researchgate.net.
Table 5.1: Environmental Occurrence of 2-Ethylhexyl Diphenyl Phosphite
| Environmental Compartment | Detection Status | Reported Concentrations/Findings |
|---|---|---|
| Aquatic | ||
| Surface Water | Detected | Generally not detected in some North American studies, but potential for presence near industrial areas service.gov.uk. |
| Sediment | Detected | Concentrations in some Baltic Sea areas exceed threshold values helcom.fi. Expected to be a primary sink industrialchemicals.gov.au. |
| Terrestrial | ||
| Soil | Detected | Median concentration of 0.455 ng/g dw in a study in South China nih.gov. Expected to be a primary sink industrialchemicals.gov.au. |
| Atmospheric | ||
| Air | Present | Exists in both gas and particle-bound phases industrialchemicals.gov.au. |
| Indoor Dust | Detected | Common in indoor settings due to its use in consumer products industrialchemicals.gov.au. |
| Biota | ||
| Aquatic Organisms | Detected | Bioaccumulation observed in fish and other aquatic life researchgate.netnih.gov. |
| Human Biospecimens | Detected | A hydroxylated metabolite (OH-EHMPP) was found in a human blood pool researchgate.net. |
Environmental Transformation Processes
Once in the environment, this compound is subject to various transformation processes that determine its persistence and the formation of potential degradation products.
In the atmosphere, EHDPP is expected to degrade through reactions with photochemically generated hydroxyl radicals in the gas phase industrialchemicals.gov.au. The estimated atmospheric half-life for this reaction is around 3.2 hours, assuming a typical hydroxyl radical concentration industrialchemicals.gov.au. However, the rate of this degradation can be significantly reduced by the adsorption of EHDPP onto airborne particles industrialchemicals.gov.au. Given its physical-chemical properties, EHDPP is likely to be present in both the gas and particle phases in the atmosphere industrialchemicals.gov.au.
Biodegradation Mechanisms and Rates in Various Environmental Media
Biodegradation is a key process in the environmental fate of EHDPP. The compound is considered to be readily biodegradable in water industrialchemicals.gov.au.
Water: In ready biodegradability tests (OECD TG 301), the ultimate degradation of EHDPP reached 65–80% after 28 days industrialchemicals.gov.au.
Sediment: In freshwater sediments, EHDPP is not expected to be persistent. A primary degradation half-life of approximately 5 days was estimated in pond and river sediment industrialchemicals.gov.au. In aerobic conditions, primary degradation reached 98% after 64 days industrialchemicals.gov.au. The degradation process is characterized by the slow oxidation of the parent compound and rapid transformation of the resulting polar products industrialchemicals.gov.au.
Soil: EHDPP is not expected to be persistent in soils. A non-guideline soil degradation study reported primary degradation half-lives of 23–58 days in sandy loam and clay loam soils industrialchemicals.gov.au.
The primary pathway for the biodegradation of aryl phosphates like EHDPP is believed to be the initial hydrolysis of the phosphate (B84403) ester, which forms orthophosphate and the corresponding phenolic compounds or alcohols. These intermediate products then undergo further biodegradation service.gov.uk.
Table 5.2: Biodegradation Half-Lives of this compound
| Environmental Medium | Degradation Metric | Reported Half-Life/Degradation Rate |
|---|---|---|
| Water | Ultimate Biodegradation (OECD 301) | 65-80% degradation in 28 days industrialchemicals.gov.au |
| Freshwater Sediment | Primary Degradation Half-Life | ~5 days industrialchemicals.gov.au |
| Soil | Primary Degradation Half-Life | 23-58 days industrialchemicals.gov.au |
Bioaccumulation and Biotransformation in Ecological Systems
EHDPP has the potential to bioaccumulate in organisms due to its lipophilicity koreascience.kr.
Bioaccumulation: The biomagnification potential of organophosphate esters is influenced by the compound's hydrophobicity and the biotransformation capabilities of the organisms at different trophic levels researchgate.net. This compound has been shown to biomagnify in the fish food web of Taihu Lake, with a trophic magnification factor (TMF) of 3.61 researchgate.net. This is attributed to its relatively high hydrophobicity and decreased metabolism potential in fish at higher trophic levels researchgate.net.
Biotransformation: Once taken up by organisms, EHDPP undergoes biotransformation. In a study with zebrafish exposed to EHDPP for 21 days, fifteen metabolites were identified, consisting of 10 phase I and 5 phase II products nih.gov. Monohydroxylated products were the primary metabolites, with 5-OH-EHDPHP being the most predominant nih.gov. Two sulfation products and one terminal desaturation metabolite of EHDPP were also reported for the first time nih.gov. In vitro tests have indicated that the transformation of EHDPP occurs not only in the liver but also in the intestine, with gut microbes playing a significant role nih.gov. In chicken embryonic hepatocytes, 92.5% of EHDPP was transformed after 36 hours of incubation researchgate.net. A novel metabolite, hydroxylated 2-ethylhexyl monophenyl phosphate (OH-EHMPP), was identified in this study and was also detected in a human blood pool researchgate.net.
Frameworks for Environmental Risk Assessment and Predictive Modeling
Environmental risk assessments for this compound have been conducted to evaluate its potential hazards. A UK environmental risk assessment identified potential risks for surface water (fresh and marine), sediment (fresh and marine), and soil compartments, as well as for secondary poisoning in the terrestrial food chain service.gov.uk. However, this assessment also concluded that EHDPP does not meet the criteria for a persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB) substance service.gov.uk.
Predictive modeling is used to estimate the environmental distribution of EHDPP. One model showed that only a very small amount of EHDPP released to the environment will remain in the air at a steady state. When released to the air, it primarily distributes to the soil, likely through atmospheric deposition service.gov.uk.
Biological Interactions and Health Implications of 2 Ethylhexyl Diphenyl Phosphite
Toxicological Mechanisms and Pathways
2-Ethylhexyl diphenyl phosphite (B83602) (EHDPP) is an organophosphate flame retardant and plasticizer that has garnered scientific attention due to its widespread presence in the environment and potential adverse health effects. nih.govnih.gov Research has begun to elucidate the various toxicological mechanisms through which EHDPP can impact biological systems.
Neurotoxicity and Neuroinflammation Processes
While direct studies on EHDPP-induced neuroinflammation are limited, the broader class of organophosphate esters has been associated with neurotoxic effects. nih.gov For instance, exposure to certain organophosphates has been shown to cause behavioral alterations in zebrafish. nih.gov The neurotoxic potential of EHDPP is an area requiring further investigation to understand its specific impact on the nervous system and inflammatory responses within it.
Endocrine Disrupting Mechanisms
EHDPP is recognized as an endocrine-disrupting chemical, primarily through its interaction with estrogenic pathways. nih.govnih.gov
Estrogenic Activity and Receptor Interaction: Studies have demonstrated that EHDPP can exhibit estrogenic activity by activating the estrogen receptor (ER) and promoting downstream signaling pathways. nih.govnih.gov This interaction can lead to the increased secretion of estradiol (B170435). nih.govnih.gov Molecular docking studies suggest that EHDPP can bind to the ligand-binding pockets of both human ERα and ERβ. nih.gov Interestingly, while EHDPP itself shows estrogenic effects, its metabolites, such as 2-ethyl-3-hydroxyhexyl diphenyl phosphate (B84403) (3-OH-EHDPP) and 2-ethyl-5-hydroxyhexyl diphenyl phosphate (5-OH-EHDPP), have been found to inhibit the ER. nih.gov
Disruption of Steroidogenesis: EHDPP exposure has been shown to disrupt the normal process of steroid hormone synthesis. In human adrenal (H295R) cells, EHDPP increased the secretion of cortisol, aldosterone, and estradiol, while not significantly affecting progesterone (B1679170), androstenedione, or testosterone (B1683101) levels. nih.govnih.gov This suggests a selective interference with specific enzymatic pathways. The upregulation of key steroidogenic genes such as CYP11B2, CYP21A1, 3β-HSD2, and 17β-HSD1 has been observed following EHDPP exposure, further supporting its role in disrupting steroidogenesis. nih.govresearchgate.net In zebrafish, EHDPP exposure led to an increase in 17β-estradiol (E2) due to the up-regulation of cyp19a. nih.gov
| Biological Process | Observed Effect | Key Molecular Targets/Pathways | Model System |
|---|---|---|---|
| Estrogenic Activity | Activation of estrogen receptor (ER), increased estradiol secretion. nih.govnih.govnih.gov | ERα, ERβ. nih.gov | Human cell lines, Zebrafish. nih.govnih.gov |
| Steroidogenesis | Increased cortisol, aldosterone, and estradiol production. nih.govnih.gov | Upregulation of CYP11B2, CYP21A1, 3β-HSD2, 17β-HSD1 genes. nih.govresearchgate.net | Human adrenal (H295R) cells. nih.govnih.gov |
Effects on Lipid Metabolism and Homeostasis
EHDPP has been identified as a disruptor of lipid metabolism, with observed effects on triglyceride and cholesterol levels, and interactions with adiponectin receptors.
Associations with Triglyceride and Cholesterol Levels: Human studies have linked urinary concentrations of EHDPP and its metabolites with increased plasma levels of total cholesterol (TC) and triglycerides (TG). nih.govresearchgate.net In vitro studies using human 3D hepatospheroids revealed that EHDPP exposure leads to dysregulation of several lipid classes, including an increase in triglycerides and alterations in cholesterol esters. nih.gov Specifically, a reduction in cholesterol esters such as CE (18:1), CE (18:2), and CE (22:6) has been noted. nih.gov
Adiponectin Receptor Modulation: EHDPP-induced lipid imbalance is at least partially dependent on its interaction with adiponectin receptor 1 (AdipoR1). nih.gov EHDPP has been shown to interact with AdipoR1, leading to a reduction in its protein levels. nih.gov This interference weakens the activation of the downstream CaMKKβ/AMPK/acetyl CoA carboxylase pathway, which is crucial for lipid metabolism. nih.gov Furthermore, in 3T3-L1 preadipocytes, EHDPP was found to induce adipogenesis through the peroxisome proliferator-activated receptor γ (PPARγ) signaling pathway. nih.gov
| Parameter | Observed Effect | Mechanism | Model System |
|---|---|---|---|
| Triglyceride Levels | Increased plasma levels in humans; increased levels in human liver cells. nih.govresearchgate.net | Disruption of triglyceride synthesis. nih.gov | Humans, Human 3D hepatospheroids. nih.govresearchgate.net |
| Cholesterol Levels | Increased plasma total cholesterol in humans; reduced cholesterol esters in liver cells. nih.govresearchgate.net | Disruption of cholesterol ester metabolism. nih.gov | Humans, Human 3D hepatospheroids. nih.govresearchgate.net |
| Adiponectin Signaling | Interaction with and reduction of AdipoR1 protein levels. nih.gov | Weakened activation of the CaMKKβ/AMPK/acetyl CoA carboxylase pathway. nih.gov | Human liver cells. nih.gov |
| Adipogenesis | Induction of adipogenesis in preadipocytes. nih.gov | Activation of the PPARγ signaling pathway. nih.gov | Mouse 3T3-L1 preadipocytes. nih.gov |
Oxidative Stress Induction and Cellular Damage Pathways
Exposure to EHDPP has been shown to induce oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products. This can lead to cellular damage.
Studies have demonstrated that EHDPP exposure can lead to increased levels of ROS and malondialdehyde (MDA), a marker of lipid peroxidation, while reducing the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD). nih.govnih.gov In chick lungs, EHDPP induced oxidative damage, as evidenced by decreased activities of antioxidant enzymes (GSH-Px and SOD) and increased content of the peroxidation product MDA. nih.gov This oxidative stress was also linked to the activation of cellular pyroptosis, an inflammatory form of programmed cell death. nih.govresearchgate.net The Keap1/Nrf2/HO-1 pathway, a critical antioxidant mechanism, has been identified as a target of EHDPP. nih.gov
Reproductive and Developmental Toxicity Mechanisms
The endocrine-disrupting properties of EHDPP contribute significantly to its reproductive and developmental toxicity.
Reproductive Toxicity: EHDPP has been shown to negatively impact reproductive health. nih.gov In male Japanese medaka fish, it exhibited anti-androgenic activity, suppressed reproductive behaviors, and decreased fertility. nih.gov Hydroxylated metabolites of EHDPP have been associated with altered reproductive hormone levels in women. nih.gov In adult zebrafish, EHDPP exposure inhibited reproduction, evidenced by reduced spawning in females and depressed growth and development of their offspring. nih.gov The compound caused sex-dependent effects on sex hormones and vitellogenin (VTG), with greater impacts observed in males. nih.gov
Developmental Toxicity: EHDPP exposure has been linked to developmental issues. In zebrafish larvae, it was found to cause cardiotoxicity by affecting the transcription of genes related to calcium signaling pathways, leading to changes in the morphology of the heart. nih.gov This exposure also affected glucolipid metabolism in the developing larvae. nih.gov
Hepatotoxic Mechanisms
The liver is a key target organ for EHDPP-induced toxicity. nih.gov Occupational and environmental exposure to chemicals like EHDPP is known to be a risk factor for hepatotoxicity and liver injury. nih.gov
In human 3D hepatospheroid cell cultures, EHDPP exposure led to significant dysregulation in various lipid classes, including sterol lipids, sphingolipids, glycerolipids, and glycerophospholipids. nih.gov This was accompanied by alterations in the expression of genes involved in hepatic lipid metabolism, such as ACAT1, ACAT2, CYP27A1, ABCA1, GPAT2, and PNPLA2. nih.gov Studies on the related compound di(2-ethylhexyl) phthalate (B1215562) (DEHP) have shown that it can increase serum levels of total cholesterol, high-density lipoprotein, and alanine (B10760859) transaminase (ALT), an indicator of liver damage. researchgate.netnih.gov DEHP exposure also increased the content of MDA and decreased antioxidant enzyme activities in the liver, indicating oxidative stress-mediated hepatotoxicity. researchgate.netnih.gov Furthermore, long-term exposure to low doses of DEHP has been shown to impair cholesterol metabolism in hepatic stellate cells and exacerbate liver fibrosis. mdpi.com While these findings are for DEHP, they suggest potential mechanisms by which EHDPP could exert hepatotoxic effects.
Pulmonary Toxicity Mechanisms (e.g., oxidative stress, pyroptosis)
Recent studies have identified the lungs as a potential target for the toxic effects of this compound (EHDPP). nih.gov Research on chick models has demonstrated that EHDPP can induce pulmonary toxicity through mechanisms involving oxidative stress and pyroptosis, a form of programmed cell death. nih.govresearchgate.net
Exposure to EHDPP in chicks led to several observable effects on lung tissue, including:
Histopathological and Ultrastructural Changes: EHDPP induced pathological and morphological changes in the lung tissue of chicks. nih.gov
Increased Lung Damage Markers: The levels of lactate (B86563) dehydrogenase (LDH), a marker of tissue damage, were elevated in the lungs of exposed chicks. nih.gov
Oxidative Stress: A key mechanism of EHDPP-induced lung damage is oxidative stress. This was evidenced by decreased activities of antioxidant enzymes such as glutathione (B108866) peroxidase (GSH-Px) and superoxide dismutase (SOD), and an increased content of malondialdehyde (MDA), a product of lipid peroxidation. nih.gov These findings suggest an imbalance between the production of reactive oxygen species and the ability of the antioxidant defense system to detoxify them, leading to cellular damage. nih.govresearchgate.net
Pyroptosis Activation: EHDPP exposure was found to activate the cellular pyroptosis pathway. This was indicated by the up-regulated expression of pyroptosis-related factors, including NLRP3, ASC, NF-κB, Pro-Caspase-1, IL-18, and IL-1β. nih.gov The activation of the NLRP3/caspase-1 pathway is closely linked to inflammatory responses. researchgate.net This process contributes to the inflammatory damage observed in the lungs. nih.gov
Inflammation: The synthesis and secretion of pro-inflammatory factors such as IL-6 and TNF-α were promoted by EHDPP exposure. nih.gov
Carcinogenic Potential and Associated Mechanisms
The carcinogenic potential of this compound and related compounds containing a 2-ethylhexyl moiety has been a subject of investigation. While specific long-term carcinogenicity studies on this compound are not extensively detailed in the provided results, research on structurally related compounds provides some insights.
Studies on compounds containing a 2-ethylhexyl group, such as di(2-ethylhexyl)phthalate (DEHP), have shown evidence of carcinogenicity in animal models. DEHP has been found to induce hepatocellular neoplasms in both male and female rats, as well as in male mice. researchgate.net There appears to be a correlation between the magnitude of the hepatocarcinogenic response in female mice and the likelihood of such a response in male mice and rats, suggesting quantitative differences in carcinogenic potential among these agents. researchgate.net For some 2-ethylhexyl-containing compounds, a link has been established between their administration and an increased occurrence of hepatocellular neoplasms, particularly carcinomas, in female mice. researchgate.net
The International Agency for Research on Cancer (IARC) has classified DEHP as a possible human carcinogen (Group 2B), based on evidence from rodent studies. frontiersin.org However, the European Chemicals Agency (ECHA) has not classified it for carcinogenicity, highlighting the ongoing debate and the need for further research to extrapolate these findings to humans. frontiersin.org
Biotransformation and Metabolite Characterization in Biological Systems
The biotransformation of this compound (EHDPP) has been investigated in various biological systems, revealing its metabolic fate and the formation of several key metabolites.
In Vivo Studies (Rats and Zebrafish):
In studies with male rats, orally administered EHDPP was rapidly absorbed and distributed to various tissues, with relatively high concentrations initially found in the blood, liver, kidney, and adipose tissue. nih.gov Elimination was also rapid, with about 80% of the radioactivity excreted in the urine and feces within the first 24 hours. nih.gov By 7 days, approximately 48% and 52% of the radioactivity was recovered in the urine and feces, respectively. nih.gov
The major metabolites identified in the urine of rats were:
Diphenyl phosphate (DPP) nih.gov
Minor metabolites included:
p-Hydroxyphenyl phenyl phosphate (OH-DPP) nih.gov
Monophenyl phosphate (MPP) nih.gov
Research in zebrafish has also provided significant insights into the in vivo transformation of EHDPP. nih.gov After 21 days of exposure, fifteen different metabolites were identified, consisting of 10 phase I and 5 phase II products. nih.gov The primary metabolites were monohydroxylated products, with 5-OH-EHDPHP being the most predominant. nih.gov Notably, this study was the first to report the formation of two sulfation products and one terminal desaturation metabolite of EHDPP. nih.gov In vitro tests in the same study suggested that EHDPP transformation occurs not only in the liver but also in the intestine, with gut microbes playing a significant role. nih.gov
In Vitro Studies (Human and Chicken Liver Microsomes):
Human Liver Microsomes: In vitro studies using human liver microsomes have identified a wide array of phase I and phase II metabolites. The major phase I metabolites include mono- and di-hydroxylated metabolites, keto metabolites, and diphenyl phosphate. nih.gov Glucuronidated metabolites of these phase I products were also formed. nih.gov Computational studies suggest that cytochrome P450 enzymes, particularly CYP3A4, are involved in the metabolism of EHDPP, potentially leading to the formation of para-hydroxyEHDPHP as a primary metabolite. mdpi.com
Chicken Embryonic Hepatocytes: In chicken embryonic hepatocytes, a significant portion of EHDPP was transformed after 36 hours. researchgate.net While diphenyl phosphate (DPHP) was identified, it only accounted for a small percentage of the original EHDPP concentration. researchgate.net A novel metabolite, hydroxylated 2-ethylhexyl monophenyl phosphate (OH-EHMPP) , was discovered and also detected in human blood. researchgate.net
The following table summarizes the key metabolites of this compound identified in different biological systems.
| Biological System | Major Metabolites | Minor/Other Metabolites | Reference |
| Rats (in vivo) | Diphenyl phosphate (DPP), Phenol | p-Hydroxyphenyl phenyl phosphate (OH-DPP), Monophenyl phosphate (MPP) | nih.gov |
| Zebrafish (in vivo) | 5-OH-EHDPHP (most predominant monohydroxylated product) | Other monohydroxylated products, 2 sulfation products, 1 terminal desaturation metabolite | nih.gov |
| Human Liver Microsomes (in vitro) | Mono- and di-hydroxylated metabolites, Keto metabolites, Diphenyl phosphate | Glucuronidated metabolites, para-hydroxyEHDPHP (predicted) | nih.govmdpi.com |
| Chicken Embryonic Hepatocytes (in vitro) | Hydroxylated 2-ethylhexyl monophenyl phosphate (OH-EHMPP) | Diphenyl phosphate (DPHP) | researchgate.net |
Exposure Assessment Methodologies in Human and Occupational Settings
Assessing human and occupational exposure to this compound (EHDPP) is crucial for understanding its potential health risks. nih.gov Methodologies for exposure assessment primarily rely on biological monitoring, which involves measuring the parent compound or its metabolites in biological samples.
Biological Monitoring:
The primary approach for assessing exposure to EHDPP is through the analysis of its metabolites in urine. This method provides an integrated measure of exposure from all routes, including inhalation, dermal contact, and ingestion.
Urinary Metabolites: The major urinary metabolites used as biomarkers of exposure to EHDPP and related organophosphate esters include:
Diphenyl phosphate (DPP): This is a common metabolite of several organophosphate esters, including EHDPP and triphenyl phosphate (TPHP). nih.govresearchgate.net Its presence in urine indicates exposure to one or more of these parent compounds.
p-Hydroxyphenyl phenyl phosphate (OH-DPP) and Monophenyl phosphate (MPP) have also been identified as minor urinary metabolites in rats. nih.gov
Analytical Techniques:
Advanced analytical techniques are employed to quantify these metabolites in biological samples with high sensitivity and specificity.
High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS): This is a widely used method for the analysis of EHDPP metabolites in urine. epa.gov It often involves an on-line extraction step to concentrate the analytes before detection. epa.gov
Ultra-High Performance Liquid Chromatography (UPLC) coupled with Quadrupole Time-of-Flight High-Resolution Mass Spectrometry (QTOF-MS): This platform is used for both untargeted screening to identify a wide range of metabolites and targeted analysis for quantification. nih.gov
Occupational Exposure Studies:
Field studies in occupational settings, such as the flexible-PVC industry, have been conducted to assess worker exposure to related compounds like di(2-ethylhexyl) phthalate (DEHP). epa.gov These studies typically involve collecting pre- and post-shift urine samples from workers and a control group. epa.gov By comparing the metabolite concentrations, researchers can determine the extent of occupational exposure. epa.gov For DEHP, a significant increase in post-shift urinary concentrations of its metabolites was observed in exposed workers compared to controls, confirming occupational exposure. epa.gov While this study focused on DEHP, similar methodologies can be and are applied to assess EHDPP exposure in relevant industries.
Challenges in Exposure Assessment:
A challenge in using metabolites like DPP for exposure assessment is its non-specific nature, as it can be formed from the metabolism of multiple organophosphate esters. researchgate.net This makes it difficult to attribute the measured DPP solely to EHDPP exposure. Therefore, identifying and quantifying more specific metabolites, such as hydroxylated derivatives of EHDPP, is an area of ongoing research to improve the accuracy of exposure assessment. nih.govnih.gov
In Vitro and In Vivo Model Systems for Toxicological Research
A variety of in vitro and in vivo model systems are utilized to investigate the toxicological effects of this compound (EHDPP). These models are essential for elucidating the mechanisms of toxicity and assessing potential health risks.
In Vivo Model Systems:
Rodents (Rats and Mice): Rats, particularly Sprague Dawley strains, are commonly used in toxicological studies of EHDPP. nih.govnih.gov They have been employed to study the metabolic fate, distribution, and excretion of the compound, as well as to assess its potential for carcinogenicity and other chronic health effects. researchgate.netscbt.comnih.gov Mice have also been used in studies investigating the carcinogenic potential of related 2-ethylhexyl-containing compounds. researchgate.net
Avian Models (Chicks): Chicks have served as a valuable model for investigating the pulmonary toxicity of EHDPP. nih.gov Studies using chicks have demonstrated that the lungs are a target organ for EHDPP toxicity, revealing mechanisms such as oxidative stress and pyroptosis. nih.govresearchgate.net Chicken models have also been used to study EHDPP-induced hepatotoxicity. researchgate.netnih.gov
Aquatic Models (Zebrafish and Japanese Medaka): Zebrafish (Danio rerio) are a widely used vertebrate model in toxicology due to their rapid development and genetic tractability. They have been instrumental in studying the in vivo biotransformation of EHDPP and identifying its metabolites. nih.gov Zebrafish larvae have also been used to investigate the effects of EHDPP on glucolipid metabolism and cardiac development. nih.gov Japanese Medaka (Oryzias latipes) have been used to study the reproductive toxicity of EHDPP, demonstrating its anti-androgenic effects. nih.gov
In Vitro Model Systems:
Cell Lines:
Human Bronchial Epithelial Cells (16HBE): These cells have been used to study the cellular response to insults that can induce pyroptosis, a mechanism also implicated in EHDPP-induced lung toxicity. researchgate.net
Mouse Lymphoma Cells: These have been used in assays to assess the potential of EHDPP to induce point mutations. scbt.com
Primary Cells:
Chicken Embryonic Hepatocytes (CEH): CEH assays have been used to investigate the cytotoxicity, transcriptomic effects, and metabolism of EHDPP. researchgate.net
Subcellular Fractions:
Human Liver Microsomes: These are used to study the in vitro metabolism of EHDPP by human cytochrome P450 enzymes, allowing for the identification of human-specific metabolites. nih.gov
Three-Dimensional (3D) Cell Cultures:
Human 3D Hepatospheroids: This advanced in vitro model has been used to evaluate the effects of repeated exposure to EHDPP on human liver cells, particularly in studying disruptions to the lipidome. nih.gov
The following table summarizes the key model systems used in toxicological research of this compound.
| Model System | Type | Key Research Areas | Reference |
| Rats | In Vivo | Metabolism, Distribution, Excretion, Carcinogenicity, Chronic Toxicity | researchgate.netscbt.comnih.govnih.gov |
| Mice | In Vivo | Carcinogenicity of related compounds | researchgate.net |
| Chicks | In Vivo | Pulmonary Toxicity, Hepatotoxicity | nih.govresearchgate.netresearchgate.netnih.gov |
| Zebrafish | In Vivo | Biotransformation, Metabolite Identification, Developmental Toxicity | nih.govnih.gov |
| Japanese Medaka | In Vivo | Reproductive Toxicity | nih.gov |
| 16HBE Cells | In Vitro | Cellular Mechanisms of Lung Injury | researchgate.net |
| Mouse Lymphoma Cells | In Vitro | Mutagenicity | scbt.com |
| Chicken Embryonic Hepatocytes | In Vitro | Cytotoxicity, Transcriptomics, Metabolism | researchgate.net |
| Human Liver Microsomes | In Vitro | Human-specific Metabolism | nih.gov |
| Human 3D Hepatospheroids | In Vitro | Hepatotoxicity, Lipidomics | nih.gov |
Omics-Based Approaches in Biological Toxicity Studies (e.g., transcriptomics for gene expression profiling)
Omics-based approaches, particularly transcriptomics, are increasingly being employed to provide a comprehensive understanding of the biological and toxicological effects of this compound (EHDPP) at the molecular level. nih.gov These high-throughput techniques allow for the simultaneous analysis of thousands of genes, proteins, or metabolites, offering insights into the pathways and mechanisms affected by EHDPP exposure.
Transcriptomics:
Transcriptomic analysis, which measures the expression levels of all RNA molecules in a cell or tissue, has been a key tool in elucidating the toxicological profile of EHDPP.
In Vivo Studies:
A short-term in vivo study in rats used transcriptomics to assess the biological potency of EHDPP. nih.gov This study identified changes in gene expression in the liver and was able to model benchmark doses for these transcriptional changes. nih.gov
In zebrafish larvae, transcriptomic analysis revealed that EHDPP exposure affects genes related to glucolipid metabolism and cardiac development, specifically those involved in calcium signaling pathways. nih.gov
In Vitro Studies:
In chicken embryonic hepatocytes, a ToxChip polymerase chain reaction (PCR) array, a targeted transcriptomic approach, showed that EHDPP modulated the expression of genes involved in multiple biological pathways, including bile acid/cholesterol regulation, glucose metabolism, and lipid homeostasis. researchgate.net
Single-cell RNA sequencing, a powerful transcriptomic technique, has been used to study the effects of the related compound di(2-ethylhexyl) phthalate (DEHP) on primordial follicle assembly in mice. nih.govnih.gov This approach revealed gene expression dynamics in female germ cells and granulosa cells, identifying key genes and pathways affected by exposure. nih.govnih.gov
Lipidomics:
Lipidomics, the large-scale study of lipids, has been used to investigate the metabolic disrupting effects of EHDPP. A study using human 3D hepatospheroids found that EHDPP exposure altered the lipid profile, causing dysregulation in several lipid classes, including sterol lipids, sphingolipids, glycerolipids, and glycerophospholipids. nih.gov
Multi-Omics Approaches:
The integration of multiple omics datasets (multi-omics) can provide a more holistic view of the toxicological effects of xenobiotics. nih.gov While specific multi-omics studies on EHDPP were not detailed in the provided search results, the use of transcriptomics in conjunction with other endpoints (e.g., clinical pathology, histopathology) represents a step towards a more integrated toxicological assessment. nih.gov The combination of different omics levels, such as proteomics and metabolomics, can further elucidate the complex biological responses to chemical exposures. nih.gov
The following table highlights key findings from omics-based studies on EHDPP and related compounds.
| Omics Approach | Model System | Key Findings | Reference |
| Transcriptomics | Rats (in vivo) | Identified dose-responsive gene expression changes in the liver. | nih.gov |
| Transcriptomics | Zebrafish larvae (in vivo) | Revealed altered expression of genes involved in glucolipid metabolism and cardiac development (calcium signaling). | nih.gov |
| Targeted Transcriptomics (ToxChip) | Chicken Embryonic Hepatocytes (in vitro) | Showed modulation of genes in pathways for bile acid/cholesterol regulation, glucose metabolism, and lipid homeostasis. | researchgate.net |
| Lipidomics | Human 3D Hepatospheroids (in vitro) | Demonstrated dysregulation of multiple lipid classes, including sterol lipids, sphingolipids, and glycerolipids. | nih.gov |
| Single-Cell Transcriptomics | Mice (in vivo, for DEHP) | Characterized gene expression changes in germ and granulosa cells during primordial follicle assembly. | nih.govnih.gov |
Computational Chemistry and Modeling of 2 Ethylhexyl Diphenyl Phosphite
Density Functional Theory (DFT) Applications for Reaction Mechanism Elucidation
Hydrolysis: The hydrolysis of phosphites is a critical degradation pathway. DFT calculations can model the step-by-step mechanism of this reaction. For tertiary phosphites, such as 2-Ethylhexyl diphenyl phosphite (B83602), hydrolysis typically involves the cleavage of a P-O bond. A DFT study on the hydrolysis of aromatic and aliphatic tertiary phosphites catalyzed by platinum(II) aqua complexes revealed that the reaction proceeds via an intramolecular water molecule transfer to the coordinated phosphite. nih.gov This suggests that in the absence of a catalyst, a similar mechanism involving the nucleophilic attack of a water molecule on the phosphorus atom is likely. The reaction would proceed through a pentacoordinate transition state, leading to the formation of diphenyl phosphite and 2-ethylhexanol, or phenyl 2-ethylhexyl phosphite and phenol (B47542). DFT could be used to calculate the activation energies for these different pathways, determining the most likely hydrolysis products.
Oxidation: Organophosphites can be oxidized to the corresponding organophosphates. This transformation is significant as the resulting phosphate (B84403) ester may have different toxicological and environmental profiles. DFT can be used to model the oxidation of 2-Ethylhexyl diphenyl phosphite by various oxidizing agents, such as hydroxyl radicals in the atmosphere or enzymatic systems. These calculations can determine the reaction's feasibility, transition states, and the resulting oxidation products. For instance, DFT has been used to study the initial stages of oxidation on metal surfaces, providing insights into the formation of metal oxides. aps.org A similar approach could model the interaction of an oxidant with the phosphorus center of this compound.
Redox Potentials: The redox potential of a compound indicates its tendency to be oxidized or reduced. DFT calculations can be employed to estimate the redox potentials of this compound. By calculating the energies of the neutral molecule and its corresponding radical cation or anion, the adiabatic ionization potential and electron affinity can be determined, which are related to the redox potentials. This information is valuable for predicting its behavior in electrochemical systems and its potential to participate in redox reactions in the environment.
Molecular Dynamics Simulations for Interfacial and Material Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. This technique is particularly well-suited for investigating the interactions of this compound at interfaces and within materials, such as polymers where it is used as a plasticizer and thermal stabilizer.
MD simulations can provide detailed insights into how this compound molecules are distributed within a polymer matrix, such as PVC. youtube.com By simulating a system containing the polymer chains and the phosphite additive, it is possible to understand how the additive affects the polymer's physical properties, such as its flexibility and glass transition temperature. The simulations can also reveal the nature of the intermolecular forces between the phosphite and the polymer chains.
The interaction of this compound with nanoparticles in a polymer composite can also be studied using MD. utah.edu Such simulations can determine the potential of mean force between nanoparticles as mediated by the polymer and the additive, which can help in understanding how the additive influences the dispersion of nanoparticles within the composite material. utah.eduresearchgate.net
Furthermore, MD simulations are valuable for understanding the leaching of additives like this compound from materials. youtube.com By simulating the interface between a polymer containing the phosphite and a solvent (e.g., water), the rate and mechanism of leaching can be investigated. nih.gov This is crucial for assessing potential human exposure and environmental release.
While specific MD simulation studies on this compound are not prevalent in the literature, the methodology has been extensively applied to similar systems, such as polymer nanocomposites and the interaction of plasticizers with polymers, demonstrating its utility in this area. researchgate.netaimspress.com
In Silico Approaches for Predicting Biological Activity and Receptor Binding
In silico methods, particularly molecular docking, are increasingly used to predict the potential biological activity of chemicals, including their capacity for endocrine disruption. These computational techniques simulate the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (receptor), typically a protein.
Molecular Docking for Endocrine Disruption: The potential for a chemical to act as an endocrine disruptor is often assessed by its ability to bind to nuclear receptors, such as the estrogen and androgen receptors. Molecular docking can predict the binding affinity and mode of interaction of this compound with these receptors.
Although direct molecular docking studies for this compound are not widely published, studies on structurally related compounds, such as di-(2-ethylhexyl) phthalate (B1215562) (DEHP), illustrate the approach. For DEHP and its metabolites, molecular docking has been used to investigate their binding to the progesterone (B1679170) receptor, suggesting a potential to disrupt normal receptor signaling. researchgate.netacs.org Similarly, docking experiments with estrogen and androgen receptors have been conducted for DEHP and its substitutes. acs.org
A typical molecular docking workflow involves:
Obtaining the three-dimensional structures of the ligand (this compound) and the target receptor from databases.
Using a docking program to predict the most likely binding poses of the ligand in the receptor's active site.
Scoring the predicted poses based on their binding energy to estimate the binding affinity.
The results of such simulations can help prioritize chemicals for further experimental testing and provide insights into the molecular initiating events of toxicity. nih.gov
Environmental Fate Modeling and Predictive Simulations
Environmental fate models and predictive simulations are computational tools used to estimate the distribution and transformation of chemicals in the environment. These models are essential for assessing the persistence, bioaccumulation, and long-range transport potential of substances like this compound.
Atmospheric Degradation: The atmospheric fate of this compound is primarily determined by its reaction with photochemically generated hydroxyl (OH) radicals. Predictive models, such as the Atmospheric Oxidation Program (AOPWIN™), can estimate the rate constant for this reaction. Based on these estimations, the atmospheric half-life of the compound can be calculated. For instance, it has been noted that the rate of degradation may be reduced if the chemical adsorbs to airborne particles. researchgate.net
Biodegradation: Predicting the biodegradability of a chemical is crucial for understanding its persistence in soil and water. Various models, often based on quantitative structure-activity relationships (QSARs), can predict the probability of a chemical undergoing rapid biodegradation. While specific predictive simulation studies for the biodegradation of this compound are scarce, it is expected to hydrolyze to its constituent alcohols and phenols, which may then undergo further degradation.
Environmental Distribution: Multimedia fate models, such as the OECD POV and LRTP Screening Tool, can be used to predict the environmental distribution of a chemical. researchgate.netnih.gov These models use the physical-chemical properties of the substance (e.g., vapor pressure, water solubility, octanol-water partition coefficient) to estimate its partitioning between different environmental compartments like air, water, soil, and sediment. For many novel flame retardants, including organophosphates, such models have been used to estimate their persistence and long-range transport potential. researchgate.netnih.gov
While detailed environmental fate modeling studies specifically for this compound are not abundant, the methodologies are well-established and have been applied to the broader class of organophosphate flame retardants. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Read-Across Methodologies for Hazard Assessment
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a physical-chemical property. Read-across is a non-testing method that uses data from structurally similar substances to predict the properties of a target substance. Both approaches are key components of modern chemical hazard assessment.
QSAR: QSAR models can be used to predict a wide range of properties for this compound, including its toxicity, biodegradability, and physical-chemical properties. These models are built by training on a dataset of chemicals with known properties and then used to make predictions for new chemicals based on their molecular descriptors. For example, QSAR models can be used to estimate oral absorption, bioaccumulation, and aquatic toxicity. norden.org
Read-Across: Read-across is a particularly valuable tool when data on the specific substance is limited. In the hazard assessment of this compound (EHDPP), read-across has been employed. For instance, a screening assessment by the Canadian government utilized data from analogues like diisodecyl phenyl phosphite (DIDPP) and triphenyl phosphite (TPP) to inform the health effects assessment of EHDPP. canada.ca The rationale is that these compounds are expected to have similar hydrolysis products and therefore similar biological activities. canada.ca
The European Chemicals Agency (ECHA) has developed a Read-Across Assessment Framework (RAAF) that provides guidance on how to perform and evaluate read-across approaches. niph.go.jp The selection of appropriate source analogues is critical and is based on similarities in chemical structure, physical-chemical properties, and biological reactivity.
The use of QSAR and read-across for this compound is summarized in the table below, based on information from regulatory assessments.
| Endpoint | Methodology | Findings/Rationale | Source Analogue(s) |
|---|---|---|---|
| Health Effects | Read-Across | Expected to hydrolyze to similar products (phenol, 2-ethylhexanol), justifying the use of data from analogues. | Diisodecyl phenyl phosphite (DIDPP), Triphenyl phosphite (TPP) |
| Skin Sensitization | QSAR (Conformal Prediction) | A specific QSAR model, Skin Doctor CP, has been developed to predict the skin sensitization potential of small organic molecules, and this compound was included in its test set. acs.org | N/A |
| Aquatic Toxicity | QSAR | Models can be used to estimate aquatic toxicity as part of a weight-of-evidence analysis for hazard assessment. norden.org | N/A |
Emerging Research Frontiers and Interdisciplinary Perspectives
Development of Advanced Analytical Techniques for Comprehensive Profiling of the Compound and its Metabolites
A critical aspect of understanding the environmental fate and biological effects of EHDPP is the ability to accurately detect and quantify the parent compound and its transformation products in various matrices. Researchers are increasingly employing sophisticated analytical techniques to achieve this.
Advanced hyphenated techniques are at the forefront of these efforts. Liquid Chromatography-Orbitrap High-Resolution Mass Spectrometry (LC-Orbitrap-HRMS) has proven invaluable for the untargeted screening and identification of EHDPP and its metabolites, such as hydroxylated derivatives. For quantifying the parent compound, particularly in polymer matrices, Gas Chromatography-Mass Spectrometry (GC-MS) remains a staple method. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ³¹P NMR, is instrumental in confirming the phosphite (B83602) structure and for detailed structural elucidation.
In biological samples, which often contain complex mixtures of lipids and other interfering substances, robust extraction and clean-up methods are essential. Microwave-assisted extraction (MAE) with a hexane/acetone solvent mixture has been shown to be effective for extracting EHDPP from biological tissues. nih.gov This is often followed by a two-step clean-up process involving gel permeation chromatography (GPC) and solid-phase extraction (SPE) to remove lipids and other co-extracted interferences before analysis by GC/MS. nih.gov
These advanced analytical methods are crucial for tracking the biotransformation of EHDPP. For example, studies have identified 2-Ethyl-5-hydroxyhexyl diphenyl phosphate (B84403) as a major metabolite in Japanese medaka, and its presence is linked to stronger biological activity than the parent compound. researchgate.net The ability to distinguish between the parent compound and its various metabolites is key to understanding the full toxicological profile of EHDPP.
Deeper Molecular and Cellular Elucidation of Biological Effects and Adverse Outcome Pathways
Recent research has delved into the molecular and cellular mechanisms through which EHDPP exerts its biological effects. Studies using various model organisms and cell cultures have revealed that EHDPP can impact a range of biological processes, including lipid metabolism, hormone signaling, and cellular health.
Lipid Homeostasis: A significant focus of recent research has been the effect of EHDPP on lipid metabolism. Studies on chicken embryonic hepatocytes and human 3D hepatospheroid cell cultures have demonstrated that EHDPP can disrupt lipid homeostasis. researchgate.netnih.gov In human liver cell models, exposure to EHDPP led to dysregulation of several lipid classes, including cholesterol esters, triglycerides, and various sphingolipids. nih.gov This was accompanied by changes in the expression of key genes involved in lipid metabolism, such as ACAT1, ACAT2, and PNPLA2. nih.gov
Hormonal Disruption: Evidence is mounting that EHDPP can act as a hormone mimetic. wikipedia.org Specifically, it has been shown to exhibit anti-androgenic activity. researchgate.net Studies in Japanese medaka have demonstrated that EHDPP can act as an androgen receptor (AR) antagonist. researchgate.net Furthermore, its metabolite, 2-ethyl-5-hydroxyhexyl diphenyl phosphate, displays even stronger AR antagonistic activity. researchgate.net Research in zebrafish larvae has also shown that EHDPP exposure can disrupt the growth hormone/insulin-like growth factor (GH/IGF) axis, leading to developmental toxicity. koreascience.kr
Cellular Stress and Toxicity: At the cellular level, EHDPP has been shown to induce oxidative stress. nih.gov This is a common mechanism of damage for many environmental pollutants. In chicken models, EHDPP-induced oxidative stress was linked to thymic injury. nih.gov Transcriptomic analyses in zebrafish larvae have revealed that EHDPP exposure can affect genes related to glucolipid metabolism and cause cardiotoxicity by altering the transcription of genes associated with calcium signaling pathways. nih.govresearchgate.net
The table below summarizes some of the key molecular and cellular effects of EHDPP that have been identified in recent research.
| Biological Process | Model System | Observed Effects | Key Genes/Pathways Affected |
| Lipid Metabolism | Human 3D Hepatospheroids | Dysregulation of cholesterol esters, triglycerides, sphingolipids | ACAT1, ACAT2, PNPLA2 |
| Chicken Embryonic Hepatocytes | Altered lipid homeostasis | - | |
| Hormone Signaling | Japanese Medaka | Anti-androgenic activity, Androgen Receptor (AR) antagonism | Androgen Receptor (AR) |
| Zebrafish Larvae | Disruption of the GH/IGF axis | GH, IGF, IGF receptors | |
| Cellular Stress | Chickens | Oxidative stress, thymic injury | Nrf2/ROS/STAT3 signaling |
| Cardiotoxicity | Zebrafish Larvae | Altered cardiac development | Calcium signaling pathways |
Integrative Environmental Impact Assessment and Development of Remediation Technologies
Understanding the environmental footprint of EHDPP is crucial for mitigating its potential risks. This involves assessing its presence and behavior in various environmental compartments and exploring potential remediation strategies.
EHDPP is now recognized as a pervasive environmental pollutant, detected in water, air, and soil. nih.gov Its physical, rather than chemical, incorporation into many products facilitates its release into the environment. nih.gov An environmental risk assessment conducted in the UK identified potential risks for surface water, sediment, and soil, as well as for secondary poisoning in the terrestrial food chain. service.gov.uk
The physicochemical properties of EHDPP, such as its low water solubility and vapor pressure, influence its environmental distribution. service.gov.uk While it is expected to degrade into less harmful substances in the environment, its lipophilicity raises concerns about bioaccumulation. koreascience.kr
Current research is focused on developing a more comprehensive understanding of its environmental fate. This includes studying its degradation pathways and the potential for long-range transport. While specific remediation technologies for EHDPP are still in the early stages of development, the broader field of organophosphorus compound remediation offers potential avenues. These could include bioremediation approaches using microorganisms capable of degrading phosphite esters or advanced oxidation processes. Further research is needed to develop and optimize technologies specifically for the removal of EHDPP from contaminated water and soil.
Innovations in Sustainable Synthesis and Application Technologies
In response to growing environmental and health concerns, there is increasing interest in developing more sustainable methods for synthesizing and utilizing EHDPP and its alternatives.
Traditional synthesis routes for EHDPP can present challenges, such as the production of corrosive byproducts like hydrogen chloride (HCl) and issues with product purity. Innovations in synthesis are aimed at overcoming these limitations. One promising approach is the use of KF-catalyzed reactions, which offer a good balance of cost and purity. Solvent-free transesterification methods are also being explored to reduce waste and the use of hazardous solvents. The use of nanocatalysts, such as MgO nanoparticles, has shown high selectivity in preliminary trials, although scalability remains a challenge.
Beyond synthesis, research is also exploring more sustainable applications. This includes the development of alternative flame retardants and plasticizers that are derived from renewable feedstocks and have a more favorable environmental profile. For example, research into bio-based processes to synthesize plasticizers like di(2-ethylhexyl) adipate (B1204190) (DEHA) from waste materials could offer a more sustainable alternative for some applications. researchgate.net
The table below provides a comparative analysis of different synthesis methods for 2-Ethylhexyl diphenyl phosphite.
| Synthesis Method | Key Features | Advantages | Challenges |
| KF-Catalyzed | Utilizes potassium fluoride (B91410) as a catalyst. | Balanced cost and purity. | - |
| NaOPh-Catalyzed | Employs sodium phenoxide as a catalyst. | Ideal for closed-loop systems that prioritize phenol (B47542) reuse. | Higher catalyst cost. |
| PCl₃ Route | Involves the use of phosphorus trichloride (B1173362). | - | Limited to niche applications due to the formation of side products. |
| Solvent-Free Transesterification | Uses excess 2-ethylhexanol as both reactant and solvent. | Eliminates the need for a separate solvent. | Risk of di-ester formation. |
| Nanocatalysts (e.g., MgO) | Employs nanoparticles as catalysts. | High selectivity at lower temperatures. | Scalability has not yet been proven. |
Advanced Computational Modeling for Predictive Chemical and Biological Sciences
Computational modeling is emerging as a powerful tool for predicting the properties, behavior, and potential toxicity of chemicals like EHDPP. These in silico methods can help to prioritize chemicals for further testing, reduce the need for animal studies, and accelerate the risk assessment process.
Physicochemical properties, such as vapor pressure and Henry's Law constant, can be estimated from the chemical structure using software like the Syracuse Research Corporation's MPBPWIN and HENRYWIN programs. service.gov.uk These predictions are valuable for environmental fate modeling.
In the realm of toxicology, quantitative structure-activity relationship (QSAR) models can be used to predict the biological activity of EHDPP and its metabolites based on their chemical structures. For example, computational tools can predict the collision cross section (CCS) values of EHDPP adducts, which is useful information for mass spectrometry-based detection. uni.lu
Furthermore, molecular docking simulations can be used to predict how EHDPP and its metabolites might interact with biological targets, such as nuclear receptors. This can provide insights into the mechanisms of its endocrine-disrupting effects. As computational models become more sophisticated and validated with experimental data, they will play an increasingly important role in the predictive chemical and biological sciences.
Cross-Disciplinary Research at the Interface of Chemistry, Environmental Science, and Health Sciences
Addressing the complex challenges posed by EHDPP requires a collaborative, cross-disciplinary approach that integrates expertise from chemistry, environmental science, and health sciences. The research frontiers discussed above highlight the interconnectedness of these fields.
For instance, the development of advanced analytical techniques in chemistry is essential for environmental scientists to accurately monitor the distribution of EHDPP in ecosystems and for health scientists to measure exposure levels in human populations. Similarly, findings from molecular and cellular toxicology studies inform environmental risk assessments and can guide the development of safer chemical alternatives by chemists.
This interdisciplinary synergy is crucial for:
A Holistic Risk Assessment: Combining data on chemical properties, environmental fate, exposure pathways, and toxicological effects allows for a more comprehensive and accurate assessment of the risks posed by EHDPP to both human health and the environment.
Developing Effective Mitigation Strategies: A collaborative approach is needed to develop and implement effective strategies for reducing exposure to EHDPP. This could involve chemists designing safer alternatives, environmental scientists developing remediation technologies, and public health officials providing guidance on minimizing exposure.
Informing Regulatory Decisions: Integrated scientific evidence from multiple disciplines is essential for policymakers to make informed decisions regarding the regulation and management of EHDPP and other emerging contaminants.
The ongoing research at the intersection of these scientific disciplines will be critical for navigating the complexities of EHDPP and ensuring the protection of human and environmental health.
Q & A
Basic: What experimental methods are recommended for synthesizing and characterizing EHDPP?
Answer:
EHDPP is synthesized via esterification of phenol derivatives with 2-ethylhexyl alcohol in the presence of a phosphorus trihalide catalyst. Key characterization methods include:
- Gas Chromatography (GC) for purity assessment (≥90% typical) .
- Refractometry (refractive index: 1.5200–1.5300) and densitometry (1.040–1.050 g/cm³ at 25°C) for physical property validation .
- Acid value titration to ensure low residual acidity (<0.15 mg KOH/g) .
Basic: What analytical techniques are suitable for quantifying EHDPP in environmental or biological matrices?
Answer:
Advanced hyphenated techniques are preferred:
- Liquid Chromatography-Orbitrap High-Resolution Mass Spectrometry (LC-Orbitrap-HRMS) for untargeted screening and metabolite identification (e.g., hydroxylated EHDPP derivatives) .
- GC-MS for quantifying parent compounds in polymer matrices .
- Nuclear Magnetic Resonance (NMR) for structural elucidation of degradation products .
Advanced: How does EHDPP influence lipid metabolism and adipogenesis in biological models?
Answer:
EHDPP activates peroxisome proliferator-activated receptor gamma (PPARγ), promoting adipocyte differentiation. Methodological insights:
- In vitro models : 3T3-L1 preadipocytes exposed to 10–50 μM EHDPP show dose-dependent lipid accumulation .
- Omics approaches : Targeted lipidomics in zebrafish reveal disrupted glycolipid metabolism at environmentally relevant concentrations (10–100 ng/L) .
- Metabolite tracking : Diphenyl phosphate (DPHP), a hydrolysis product, correlates with adipogenic effects .
Advanced: How can researchers resolve contradictions in EHDPP toxicity data across studies?
Answer:
Discrepancies arise from model systems, exposure routes, and metabolite variability. Strategies include:
- Dose-response reconciliation : Compare in vitro LC50 values (e.g., 50 μM in chicken hepatocytes ) with in vivo low-risk thresholds (e.g., Canadian assessments ).
- Metabolite profiling : Quantify DPHP and hydroxylated derivatives (OH-EHMPP) in human blood to assess bioaccumulation potential .
- Pathway-specific assays : Use ToxChip PCR arrays to evaluate gene modulation in lipid homeostasis and oxidative stress pathways .
Advanced: What challenges arise in studying EHDPP’s environmental stability and degradation pathways?
Answer:
Key challenges include:
- Hydrolysis resistance : EHDPP’s alkyl-aryl structure confers stability in polymers but complicates lab-scale degradation studies .
- Matrix interference : Co-occurrence with other organophosphate esters (OPEs) in dust (e.g., BEHPP) requires selective extraction protocols .
- Photodegradation variability : Design controlled UV exposure experiments to simulate environmental breakdown, monitoring for phenyl phosphate esters .
Advanced: How do metabolic pathways differ between avian and mammalian models exposed to EHDPP?
Answer:
Species-specific metabolism impacts toxicity outcomes:
- Avian models : Chicken hepatocytes rapidly metabolize 92.5% of EHDPP to DPHP and novel hydroxylated derivatives (OH-EHMPP) .
- Mammalian models : Human hepatic microsomes produce DPHP and EHMPP, with slower conversion rates .
- Methodological note : Use cross-species comparative metabolomics to identify conserved vs. unique pathways.
Advanced: What experimental designs optimize EHDPP’s application as a polymer stabilizer while minimizing leaching risks?
Answer:
- Leaching assays : Simulate accelerated aging (e.g., 70°C/75% RH) in PVC/ABS matrices, quantifying EHDPP migration via GC-MS .
- Synergistic formulations : Combine EHDPP with phenolic antioxidants (e.g., Irganox 1076) to enhance thermal stability and reduce hydrolysis .
- Environmental fate modeling : Pair leaching data with OECD Guideline 308 biodegradation tests to predict long-term ecosystem impacts .
Advanced: How does EHDPP alter polymer crystallinity and mechanical properties?
Answer:
- DSC/TGA analysis : EHDPP increases PVC thermal stability (decomposition onset >250°C) but may reduce tensile strength in ABS due to plasticizer-like effects .
- FTIR spectroscopy : Monitor P-O-C bond retention post-UV exposure to assess antioxidant efficacy .
- Controlled aging studies : Correlate EHDPP concentration (0.1–1.0 wt%) with polymer ductility changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
